molecular formula C12H3Cl5O B3066546 1,3,4,6,7-Pentachlorodibenzofuran CAS No. 83704-36-3

1,3,4,6,7-Pentachlorodibenzofuran

Cat. No.: B3066546
CAS No.: 83704-36-3
M. Wt: 340.4 g/mol
InChI Key: JVYYDUWJIJMOGW-UHFFFAOYSA-N
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Description

1,3,4,6,7-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing chlorine atoms attached to the dibenzofuran structure. These compounds are known for their persistence in the environment and potential toxic effects. This compound is particularly notable due to its structural similarity to dioxins, which are highly toxic and can cause various health issues .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,4,6,7-Pentachlorodibenzofuran can be synthesized through the chlorination of dibenzofuran. This process involves the substitution of hydrogen atoms in the dibenzofuran molecule with chlorine atoms. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinating reagent like sulfuryl chloride, and it is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of polychlorinated dibenzofurans, including this compound, often occurs as an unintended byproduct during the manufacture of other chlorinated compounds or during combustion processes involving chlorine-containing materials. These compounds can be formed during the incineration of waste materials containing chlorine, such as polyvinyl chloride (PVC) plastics .

Chemical Reactions Analysis

Types of Reactions: 1,3,4,6,7-Pentachlorodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly chlorinated dibenzofurans, while reduction can produce less chlorinated derivatives .

Scientific Research Applications

1,3,4,6,7-Pentachlorodibenzofuran is primarily used in scientific research to study the toxicological effects of polychlorinated dibenzofurans and related compounds. It serves as a model compound for understanding the behavior, environmental persistence, and health impacts of these substances. Research applications include:

Mechanism of Action

1,3,4,6,7-Pentachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. This activation can result in the induction of enzymes such as cytochrome P450, which are involved in the detoxification and metabolism of xenobiotics. The binding of this compound to AhR is similar to that of other dioxin-like compounds, leading to similar toxicological effects .

Comparison with Similar Compounds

  • 2,3,7,8-Tetrachlorodibenzofuran (TCDF)
  • 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF)
  • 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF)

Comparison: 1,3,4,6,7-Pentachlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical properties and biological activity. Compared to 2,3,7,8-Tetrachlorodibenzofuran, which is highly toxic, this compound has a different toxicity profile and environmental behavior. The presence of chlorine atoms at different positions affects the compound’s ability to bind to the aryl hydrocarbon receptor and its subsequent biological effects .

Properties

IUPAC Name

1,3,4,6,7-pentachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-5-2-1-4-8-6(14)3-7(15)10(17)12(8)18-11(4)9(5)16/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYYDUWJIJMOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232549
Record name 1,3,4,6,7-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83704-36-3
Record name 1,3,4,6,7-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4,6,7-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4,6,7-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S16I8I4K1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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